molecular formula C9H13N3O5 B081694 6-Azathymidine CAS No. 13410-30-5

6-Azathymidine

Cat. No. B081694
CAS RN: 13410-30-5
M. Wt: 243.22 g/mol
InChI Key: LXHOFEUVCQUXRZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azathymidine is a synthetic nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in medical research. It is a modified version of thymidine, a nucleoside that plays a crucial role in the DNA replication process. 6-Azathymidine has been found to exhibit antiviral and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

Antiviral Properties

6-Azathymidine has been studied for its antiviral properties, particularly against various strains of herpes simplex virus (HSV) and other viruses. In a study, 5,6-Dihydro-5-azathymidine (DHAdT), a related compound, demonstrated protective effects against HSV type 1 in mice and reduced HSV-1 titers in spinal cords and brains (Renis & Eidson, 1979). Another study highlighted that DHAdT inhibited herpes simplex virus type 1 (HSV-1) more effectively than HSV-2 in cell cultures, and also suppressed plaque formation by varicella-zoster virus (Renis, 1978).

Inhibition of Nucleic Acid Biosynthesis

6-Azathymidine has been investigated for its role in inhibiting nucleic acid biosynthesis. It was found to inhibit the utilization of radioactive thymidine for DNA synthesis in Ehrlich ascites tumor cells, affecting both DNA-thymine and DNA-adenine biosynthesis (Prusoff, 1959).

Application in Antisense Oligodeoxynucleotides

Research has been conducted on incorporating 6-Azathymidine into oligodeoxynucleotides (ODNs). These ODNs with 6-Azathymidine showed enhanced stability in serum and maintained hybridization properties similar to unmodified ODNs, indicating potential applications in genetic and molecular biology research (Sanghvi et al., 1993).

properties

CAS RN

13410-30-5

Product Name

6-Azathymidine

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O5/c1-4-8(15)10-9(16)12(11-4)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-3H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1

InChI Key

LXHOFEUVCQUXRZ-RRKCRQDMSA-N

Isomeric SMILES

CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

SMILES

CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O

Canonical SMILES

CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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